molecular formula C7H4N2O3S B13975375 C7H4N2O3S

C7H4N2O3S

Katalognummer: B13975375
Molekulargewicht: 196.19 g/mol
InChI-Schlüssel: OKHYDGSCEJWKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a nitro group and a thiol group. It has a molecular weight of 196.183 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,3-benzoxazole-2-thiol typically involves the nitration of 1,3-benzoxazole-2-thiol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 5-nitro-1,3-benzoxazole-2-thiol may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-nitro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-nitro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

    6-nitro-2-benzothiazolinone: (C7H4N2O3S)

    4-nitrophenylthio isocyanate: (this compound)

    6-nitrothieno[3,2-b]pyridin-7-ol: (this compound)

Comparison: While these compounds share the same molecular formula, their structures and functional groups differ, leading to distinct chemical and biological properties. For example, 6-nitro-2-benzothiazolinone has a benzothiazolinone ring instead of a benzoxazole ring, which affects its reactivity and applications. Similarly, 4-nitrophenylthio isocyanate and 6-nitrothieno[3,2-b]pyridin-7-ol have different ring systems and substituents, making them unique in their own right .

Eigenschaften

Molekularformel

C7H4N2O3S

Molekulargewicht

196.19 g/mol

IUPAC-Name

4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10)

InChI-Schlüssel

OKHYDGSCEJWKKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1C(=O)NC(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.